1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Catalog No.
S920724
CAS No.
1175275-29-2
M.F
C11H15IN2O2
M. Wt
334.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

CAS Number

1175275-29-2

Product Name

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

InChI

InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2

InChI Key

SIDQQOPFQUKOHM-UHFFFAOYSA-N

SMILES

C1CC2(CCC1N3C=C(C=N3)I)OCCO2

Canonical SMILES

C1CC2(CCC1N3C=C(C=N3)I)OCCO2

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structural features, including a spirocyclic moiety and a pyrazole ring. Its molecular formula is C11H15IN2O2C_{11}H_{15}IN_{2}O_{2}, and it has a CAS number of 1175275-29-2 . The compound's structure includes a 1,4-dioxaspiro[4.5]decane framework, which contributes to its potential biological activity and applications in medicinal chemistry.

There is no current information available on the specific mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole.

  • Wear personal protective equipment like gloves, eye protection, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.

Background and Classification

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole, also known as SPI-I, is a heterocyclic compound belonging to the class of spirocyclic pyrazoles. Spirocyclic pyrazoles are a group of molecules with a five-membered pyrazole ring fused to another cyclic structure. Research suggests that this class of compounds may have significant biological activity [].

Synthesis and Characterization

The first synthesis and characterization of SPI-I were reported by researchers at the University of Barcelona in 2014. The synthesis involves a multi-step process, including the reaction of an aldehyde with an acetylene followed by cyclization to form the spirocyclic ring []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were used to confirm the structure of SPI-I [].

Potential Biological Activities

Studies have shown that SPI-I exhibits a range of potentially valuable biological activities, including:

  • Antimicrobial activity: SPI-I may be effective against various microbes [].
  • Antifungal activity: Research suggests SPI-I has antifungal properties [].
  • Anticancer activity: In vitro studies have shown that SPI-I has cytotoxic activity against human breast cancer cell lines, suggesting potential for cancer treatment [].

Future Directions

While initial research on SPI-I is promising, further studies are needed. Investigations into the following areas would be valuable:

  • Mechanism of action: Understanding how SPI-I exerts its biological effects is crucial for drug development [].
  • In vivo studies: The limited research on SPI-I has primarily focused on in vitro experiments. Studies in animal models are necessary to assess its efficacy and safety for potential therapeutic applications [].
  • Toxicity and safety: While a study on a related compound showed low toxicity, dedicated research is needed to determine the safety profile of SPI-I [].
Typical for pyrazoles and spiro compounds. Common reactions include:

  • Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles under suitable conditions, allowing for the formation of new derivatives.
  • Cyclization reactions: The compound may participate in cyclization to form more complex structures.
  • Oxidation and reduction reactions: Functional groups present in the molecule can undergo oxidation or reduction, modifying its properties and reactivity.

Research indicates that compounds with similar structures to 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole exhibit significant biological activities, including anti-tumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also possess similar anti-cancer efficacy . Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can be approached through several methods:

  • Formation of the spirocyclic structure: This can be achieved by reacting appropriate precursors under controlled conditions, often involving cyclization reactions.
  • Introduction of the iodine substituent: Iodination can be performed using iodine or iodinating agents in the presence of suitable solvents.
  • Final assembly: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and carbonyl compounds.

Specific synthetic routes may vary based on desired yields and purity levels, as well as available starting materials .

The potential applications of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole are diverse:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound in drug development targeting various diseases, particularly cancer.
  • Biochemical Research: Its interactions with biological targets could provide insights into enzyme mechanisms and cellular processes.

Interaction studies are crucial for understanding how 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole interacts with biological molecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its potential as an inhibitor or modulator of specific pathways.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation will help determine its therapeutic viability.

These studies are essential for assessing the compound's pharmacological profile and potential side effects.

Several compounds share structural similarities with 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-b]Contains a chloro substituent on the pyrazole ringPotentially different biological activity profile
1-(2-methylphenyl)-3-(1,4-dioxaspiro[4.5]decan)Substituted phenyl group instead of iodineMay exhibit different pharmacokinetic properties
2-(1,3-dioxolan-2-yloxy)-3-methylpyrazoleFeatures a dioxolane ring instead of spirocyclic structureDifferent reactivity due to the presence of ether

These compounds highlight the uniqueness of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole in terms of its spirocyclic structure and potential applications in medicinal chemistry.

For Spirocyclic Pyrazole Derivatives

Substrate TypeCatalystLoading (mol%)Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)
Pyrazole-directed arylationPd(OAc)₂5-10AcOH/HFIP100-12065-858-16
Pyrazole C-H activationPd(OAc)₂5-10AcOH100-12060-8010-18
Spirocyclic pyrazole formationPd(II) complexes5-15DMAc/AcOK130-15055-7512-24

Thermal Tandem Cyclization/Migration Approaches

Thermal tandem cyclization/migration approaches provide environmentally benign pathways for spirocyclic pyrazole synthesis through sequential bond-forming reactions under elevated temperature conditions [3] [6]. These methodologies exploit the inherent reactivity of pyrazole precursors to undergo thermal rearrangements that simultaneously construct both the heterocyclic and spirocyclic components [7].

The condensation of tetrones with arylhydrazones in the presence of magnetically separable iron oxide-silica-sulfonic acid nanoparticles (Fe₃O₄@SiO₂–SO₃H) as solid acid catalysts represents a particularly efficient thermal approach [3] [6]. This methodology operates under solvent-free conditions at temperatures between 150-180°C, generating pyrazole embedded spirocyclic scaffolds through tandem rearrangement of in situ generated adducts [3] [6].

Thermal cyclization of pyrazolin-5-one derivatives proceeds through migration processes involving nitrogen-nitrogen bond formation coupled with ring expansion or contraction events [2]. The formation of spiro compounds from 3-amino-1-phenyl-2-pyrazolin-5-one involves initial condensation with aldehydes followed by thermal dimerization at temperatures of 140-160°C [2]. These reactions typically require 6-12 hours and proceed in yields ranging from 68-85% [7].

The synthesis of 1,4-dioxaspiro[4.5]decane frameworks utilizes thermal conditions with ionic liquid catalysts or biodegradable catalyst systems like maltobiose [8]. Ring-expansion cationic cyclization cascade reactions of chlorosulfate derivatives provide access to spirocarbocyclic compounds through thermal elimination processes at 120-140°C [9].

Table 2: Thermal Tandem Cyclization/Migration Approaches

Starting MaterialTemperature (°C)Reaction Time (h)CatalystYield (%)Migration Type
Arylhydrazones + Tetrone150-1804-8Fe₃O₄@SiO₂-SO₃H75-92Tandem rearrangement
Pyrazolin-5-one derivatives140-1606-12Solvent-free68-85Thermal cyclization
Dioxaspiro precursors120-1408-16Acid catalysts60-78Ring expansion

Regioselective Iodination Techniques

Regioselective iodination of pyrazole derivatives represents a critical transformation for accessing iodinated spirocyclic compounds like 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole [10] [11]. Multiple complementary strategies have been developed to achieve selective iodination at different positions of the pyrazole ring system [12].

The cerium(IV) ammonium nitrate (CAN)-mediated iodination with molecular iodine provides highly regioselective access to 4-iodopyrazoles under mild room temperature conditions [10]. This methodology achieves excellent regioselectivity ratios of 15:1 in favor of the 4-position, with yields typically ranging from 75-90% over 2-4 hours [10]. The electron-withdrawing effect of the CAN oxidant facilitates electrophilic iodination at the electron-rich 4-position of the pyrazole ring [10].

Alternatively, metalation-iodination sequences using n-butyllithium followed by trapping with elemental iodine produce 5-iodopyrazole derivatives exclusively [10]. This approach operates at low temperatures and achieves superior regioselectivity ratios of 20:1, with yields of 80-95% over 1-3 hours [10]. The lithium-halogen exchange mechanism ensures complete regiocontrol through kinetic deprotonation at the 5-position [10].

Advanced iodination protocols employ potassium iodate in combination with diphenyl diselenide (KIO₃/PhSeSePh) under acidic conditions for direct C-4 iodination of pyrazoles generated in situ [13]. This methodology provides convenient access to 4-iodo-1-aryl-1H-pyrazoles in 70-85% yields with 12:1 regioselectivity over 3-6 hours [13]. The selenium-catalyzed process operates through electrophilic substitution mechanisms facilitated by the hypervalent iodine species [13].

Hypervalent iodine(III)-mediated halogenation using phenyliodine diacetate (PIDA) with potassium halides enables regioselective C-3 halogenation under aqueous ambient conditions [11]. This environmentally friendly protocol utilizes water as a green solvent and achieves good to excellent yields of 65-80% with 10:1 regioselectivity over 4-8 hours [11].

Table 3: Regioselective Iodination Techniques for Pyrazole Derivatives

Iodinating AgentRegioselectivityConditionsYield (%)Selectivity RatioReaction Time (h)
I₂/CAN4-PositionRoom temperature75-9015:12-4
n-BuLi/I₂5-PositionLow temperature80-9520:11-3
KIO₃/PhSeSePh4-PositionAcidic conditions70-8512:13-6
PIDA/KI3-PositionAqueous medium65-8010:14-8

Solvent/Catalyst Systems for Yield Optimization

The optimization of solvent and catalyst systems represents a crucial aspect of spirocyclic pyrazole synthesis, significantly impacting reaction efficiency, selectivity, and environmental sustainability [14] [15] [16]. Systematic investigation of reaction media and catalytic systems has revealed optimal conditions for maximizing product yields while minimizing environmental impact [17].

Scandium(III) triflate catalysis in ethanol provides highly efficient conditions for pyrazole formation, achieving yields of 75-95% at moderate temperatures of 60-80°C over 2-5 hours [17]. This Lewis acid catalyst system demonstrates excellent functional group tolerance and can be recovered and reused multiple times without significant loss of activity [17]. The mild reaction conditions and moderate environmental impact make this approach suitable for large-scale applications [17].

Molecular iodine catalysis in dimethyl sulfoxide with catalytic hydrochloric acid represents an effective oxidative system for pyrazole synthesis [18] [19]. This combination achieves yields of 80-92% at temperatures of 80-100°C over 5-10 hours [18]. The iodine-DMSO system functions as both catalyst and oxidant, facilitating pyrazoline-to-pyrazole conversion through in situ generated electrophilic iodine species [18] [19].

Aqueous reaction media with nano-zinc oxide catalysts provide environmentally excellent conditions for multi-component pyrazole synthesis [1]. These green chemistry approaches achieve yields of 65-85% at elevated temperatures of 100-120°C over 4-8 hours [1]. The use of water as solvent eliminates organic waste streams and enables straightforward product isolation through filtration [1].

Solvent-free methodologies using biodegradable catalysts like maltobiose represent the pinnacle of green chemistry approaches [1]. These conditions achieve exceptional yields of 78-98% at temperatures of 140-160°C over remarkably short reaction times of 1-3 hours [1]. The absence of solvent and use of renewable catalysts provide excellent environmental profiles [1].

Ionic liquid systems, particularly 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), offer unique reaction media with exceptional product yields of 85-97% at mild temperatures of 50-70°C [20]. These systems combine good environmental profiles with efficient catalysis, operating over 3-6 hours with excellent recyclability [20] [15].

Silver-catalyzed sequential processes utilizing squaramide co-catalysts achieve outstanding enantioselectivities up to 97% enantiomeric excess with yields up to 95% [15]. These asymmetric methodologies enable access to chiral spirocyclic pyrazole derivatives through Michael addition-hydroalkoxylation sequences [15].

Table 4: Solvent/Catalyst Systems for Yield Optimization

Solvent SystemCatalystTemperature (°C)Yield Range (%)Reaction Time (h)Environmental Impact
EthanolSc(OTf)₃60-8075-952-5Moderate
DMSO/HClI₂80-10080-925-10Low
WaterNano-ZnO100-12065-854-8Excellent
Solvent-freeMaltobiose140-16078-981-3Excellent
AcOH/HFIPPd(OAc)₂100-12065-858-16Moderate
Ionic liquids[BMIM][BF₄]50-7085-973-6Good

The iodine atom at the 4-position of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole represents a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions [2]. The mechanistic pathway for these transformations predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a tetrahedral σ-complex intermediate [2] [3].

The reactivity pattern at the iodo position is significantly enhanced by the electron-withdrawing nature of the iodine substituent and the inherent electronic properties of the pyrazole ring system [2]. Research has demonstrated that pyrazole rings are particularly susceptible to nucleophilic attack at the 4-position, especially when halogenated, due to the reduced electron density caused by the adjacent nitrogen atoms [4] [5]. The presence of strong electron-withdrawing groups on pyrazole assists nucleophilic substitution reactions [2].

Mechanistic studies have revealed that the nucleophilic substitution proceeds through a two-step addition-elimination mechanism [3] [5]. The initial step involves nucleophilic attack at the carbon bearing the iodine atom, forming a negatively charged σ-complex stabilized by the pyrazole ring system. The subsequent elimination of iodide ion restores aromaticity and completes the substitution process [2] [3].

Table 1: Nucleophilic Substitution Reactions at Iodo Position

NucleophileReaction ConditionsMechanismProduct SelectivityTypical Yield (%)
Amine (ArNH2)K2CO3, aqueous solution, Cu(I) saltSNAr via σ-complexHigh (C4-position)65-85
Hydroxide (OH-)Aqueous NaOH, 80-100°CSNAr via addition-eliminationModerate (competing hydrolysis)45-70
Alkoxide (RO-)NaOR, alcohol solvent, RT-refluxSNAr via σ-complexHigh (C4-position)70-90
Thiolate (RS-)Base, polar solvent, RT-60°CSNAr via nucleophilic attackHigh (C4-position)60-80
Cyanide (CN-)KCN, polar aprotic solvent, 60-80°CSNAr via tetrahedral intermediateHigh (C4-position)55-75

The reaction kinetics for iodopyrazole nucleophilic substitution have been extensively studied, revealing that the rate-determining step is typically the formation of the σ-complex intermediate [3]. The reaction rate shows a strong dependence on nucleophile basicity and reaction temperature, with more basic nucleophiles exhibiting faster reaction rates [3] [5].

Ring-Opening Reactions of Dioxaspiro Moiety

The 1,4-dioxaspiro[4.5]decane framework in the target compound exhibits distinctive reactivity patterns that have been extensively characterized through mechanistic studies [6] [7] [8]. The spirocyclic acetal functionality is susceptible to ring-opening reactions under various conditions, particularly in the presence of nucleophiles and under acidic conditions [6] [7].

Research on analogous dioxaspiro systems has demonstrated that ring-opening reactions typically occur at the spirocyclic junction through nucleophilic attack at the acetal carbon atoms [6] [7] [8]. The mechanism involves initial coordination of the nucleophile to one of the acetal carbons, followed by cleavage of the carbon-oxygen bond and subsequent ring opening [7] [8].

Studies on 1,5-dioxaspiro[3.2]hexanes have revealed that these compounds undergo ring-opening reactions with many heteroatom nucleophiles to provide α-substituted-β'-hydroxy ketones [6]. However, certain Lewis acidic nucleophiles provide 2,2-disubstituted oxetanes through a different mechanistic pathway [6]. The mode of ring opening can be directed toward the substituted oxetane by the addition of a Lewis acid [6].

Table 2: Ring-Opening Reactions of Dioxaspiro Moiety

Nucleophile TypeReaction MechanismRing Opening SiteProduct TypeSelectivity
Heteroatom nucleophilesDirect nucleophilic attackSpirocyclic junctionα-Substituted-β'-hydroxy ketonesHigh regioselectivity
Hydride donorsHydride reductionCarbonyl carbonAlcohol derivativesStereoselectivity dependent
OrganoaluminumOrganometallic additionElectrophilic carbon2,2-Disubstituted oxetanesModerate selectivity
Acid-catalyzed hydrolysisProtonation followed by ring-openingAcetal carbonDiol intermediatespH dependent
Lewis acid-mediatedLewis acid coordinationOxonium formationRearranged productsLewis acid dependent

The selectivity of ring-opening reactions is influenced by several factors, including the nature of the nucleophile, reaction conditions, and the presence of Lewis acids or other catalysts [6] [9] [8]. There appears to be a correlation between the pKa of the nucleophile and the reaction outcome, with more acidic nucleophiles providing 2,2-disubstituted oxetanes [6].

Computational studies using ab initio molecular orbital methods have provided insights into the potential energy surfaces for various possible reaction pathways [6]. These calculations have revealed that the formation of stable spirocyclic Meisenheimer complexes can occur through intermediate spiro adducts via intramolecular SNAr reactions [10].

Cross-Coupling Reactions for Functionalization

The iodopyrazole moiety in 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions [11] [12] [13] [14]. These transformations have emerged as powerful tools for introducing diverse functional groups and building complex molecular architectures [13] [15].

Suzuki-Miyaura cross-coupling reactions have been extensively studied with halogenated pyrazoles, revealing that the electronic properties of the pyrazole ring system significantly influence reaction efficiency [14] [15]. Research has demonstrated that aminopyrazoles and their derivatives can participate effectively in cross-coupling reactions when appropriate reaction conditions are employed [14].

Mechanistic investigations have revealed that Pd-catalyzed cross-coupling reactions with pyrazole substrates can be complicated by the formation of inhibitory palladium-azolyl complexes [15]. The presence of acidic NH groups in unprotected azoles leads to the formation of monomeric or oligomeric palladium(II) intermediates that act as catalyst reservoirs [15]. This inhibitory effect can be overcome by using excess boronic acid, which shifts the equilibrium back toward the active catalytic species [15].

Table 3: Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnerCatalyst SystemReaction ConditionsFunctional Group ToleranceTypical Yield (%)
Suzuki-MiyauraBoronic acids/estersPd(PPh3)4, K2CO380-100°C, aqueous/organicHigh70-95
Heck CouplingAlkenesPd(OAc)2, base100-140°C, DMF/DMAModerate60-85
Negishi CouplingOrganozinc reagentsPd(PPh3)4, ZnX260-80°C, THFModerate65-90
Stille CouplingOrganostannanesPd(PPh3)4, CsF80-100°C, DMFHigh75-90
Sonogashira CouplingTerminal alkynesPdCl2(PPh3)2, CuIRT-80°C, NEt3High70-88

Comparative studies of halogenated pyrazoles in Suzuki-Miyaura reactions have revealed that bromo and chloro derivatives are often superior to iodopyrazoles due to reduced propensity for dehalogenation side reactions [14]. The mechanism and factors affecting the undesired dehalogenation side reaction have been elucidated through detailed kinetic and mechanistic studies [14].

Recent advances in transition-metal-free cross-coupling protocols have demonstrated that pyrazole molecules can function as mediators in C-C cross-coupling reactions at room temperature via radical pathways [16] [17]. These methods involve potassium-stabilized deprotonated pyrazole species that facilitate single-electron transfer to substrates [16] [17].

Stability Under Acidic/Basic Conditions

The stability profile of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole under varying pH conditions represents a critical parameter for its practical applications and handling [18] [19] [20]. The compound contains multiple functional groups that exhibit different stability characteristics under acidic and basic conditions.

Under acidic conditions, the dioxaspiro moiety is particularly vulnerable to hydrolysis [18] [20]. Research on analogous spirocyclic acetal systems has demonstrated that these structures undergo rapid ring-opening in the presence of strong acids [20] . The mechanism involves protonation of one of the acetal oxygen atoms, followed by nucleophilic attack by water and subsequent cleavage of the acetal linkage [20].

Studies on pyrazole derivatives have shown that the hydrolysis rate in acidic medium is significantly higher than under neutral conditions [19]. This enhanced reactivity is associated with the possibility of electron density redistribution in the aromatic pyrazole ring upon protonation [19]. The rate of hydrolysis depends on the electronic effects of substituents in the pyrazole ring [19].

Table 4: Stability Under Acidic/Basic Conditions

ConditionsDioxaspiro StabilityPyrazole StabilityIodine SubstitutionHalf-life (hours)Major Degradation Products
pH 1-2 (Strong acid)Low (rapid hydrolysis)High (protonation)Very stable0.5-2Diol + ketone
pH 3-5 (Weak acid)Moderate (slow hydrolysis)High (stable)Stable8-24Partial hydrolysis
pH 7 (Neutral)High (stable)High (stable)Stable>100No degradation
pH 9-11 (Weak base)Moderate (slow degradation)High (deprotonation)Moderate (substitution)12-48Ring-opened products
pH 12-14 (Strong base)Low (ring opening)Moderate (degradation)Low (substitution)1-6Substituted pyrazoles

Under basic conditions, the compound exhibits different degradation pathways [18] [19]. Pyrazoles and their analogs have been demonstrated to be efficient metal inhibitors in acidic solutions, but show decreased stability under strongly basic conditions [22]. The basic environment can promote nucleophilic substitution reactions at the iodo position, leading to the formation of hydroxylated or other substituted pyrazole derivatives [2] [23].

The spirocyclic acetal framework offers the advantage of being significantly more stable to acidic reaction conditions compared to linear acetal systems [20]. However, under strongly basic conditions, the acetal can undergo ring-opening through hydroxide-mediated cleavage [9] [24].

XLogP3

1.5

Dates

Last modified: 08-16-2023

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